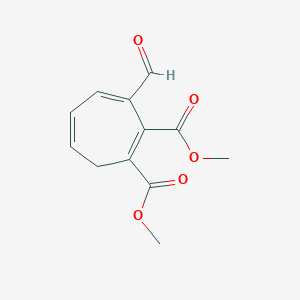
Dimethyl 3-formylcyclohepta-1,3,5-triene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-formylcyclohepta-1,3,5-triene-1,2-dicarboxylate is an organic compound characterized by a cycloheptatriene ring substituted with formyl and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-formylcyclohepta-1,3,5-triene-1,2-dicarboxylate typically involves the cycloaddition reactions of appropriate precursors. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cycloheptatriene ring. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-formylcyclohepta-1,3,5-triene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: 3-carboxycyclohepta-1,3,5-triene-1,2-dicarboxylate.
Reduction: 3-hydroxycyclohepta-1,3,5-triene-1,2-dicarboxylate.
Substitution: Various substituted cycloheptatriene derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3-formylcyclohepta-1,3,5-triene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of dimethyl 3-formylcyclohepta-1,3,5-triene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The formyl and ester groups play a crucial role in its reactivity and binding affinity. The compound can undergo various chemical transformations, leading to the formation of active intermediates that interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Cycloheptatriene: A parent compound with a similar ring structure but lacking the formyl and ester groups.
Dimethyl cycloheptane-1,2-dicarboxylate: Similar ester functionality but without the formyl group.
3-formylcycloheptane-1,2-dicarboxylate: Similar formyl and ester groups but with a different ring structure.
Uniqueness
Dimethyl 3-formylcyclohepta-1,3,5-triene-1,2-dicarboxylate is unique due to the combination of its cycloheptatriene ring and the presence of both formyl and ester groups
Properties
CAS No. |
63587-63-3 |
|---|---|
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
dimethyl 3-formylcyclohepta-1,3,5-triene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H12O5/c1-16-11(14)9-6-4-3-5-8(7-13)10(9)12(15)17-2/h3-5,7H,6H2,1-2H3 |
InChI Key |
JCUWEGUQXYHHLE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=CC1)C=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


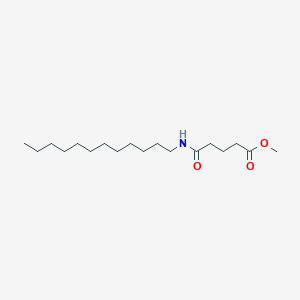
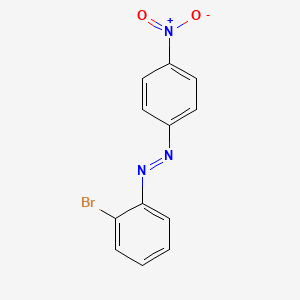
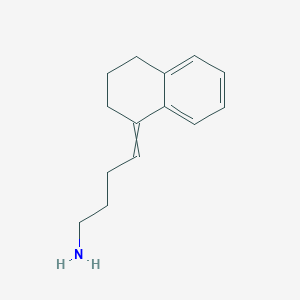
![4-{[(Prop-2-yn-1-yl)oxy]methoxy}but-2-yn-1-ol](/img/structure/B14512609.png)
![2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one](/img/structure/B14512613.png)
![Urea, [(1-phenylcyclohexyl)methyl]-](/img/structure/B14512617.png)
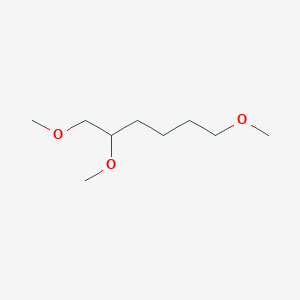
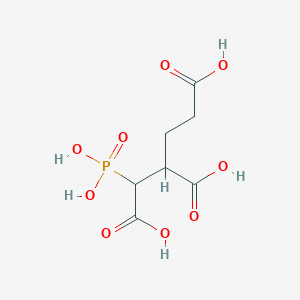
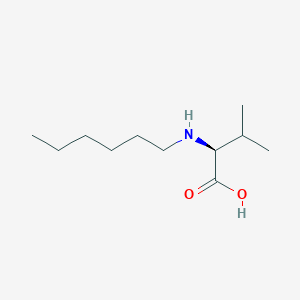
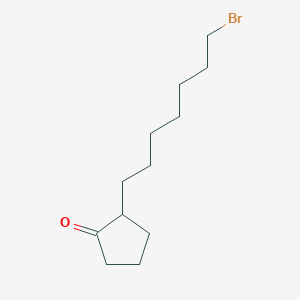
![4-Oxo-4-[(1-phenylethyl)amino]but-2-enoic acid](/img/structure/B14512654.png)
![6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14512666.png)
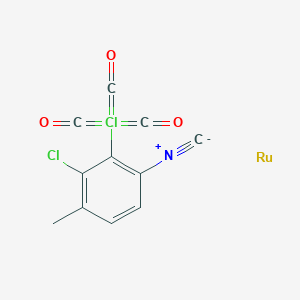
![2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14512682.png)
